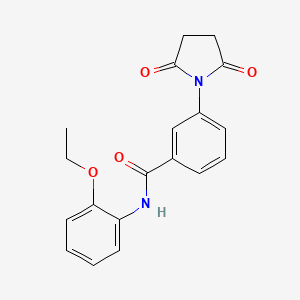![molecular formula C16H16ClNO3S B4404552 N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4404552.png)
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as CMS121, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CMS121 is a small molecule that belongs to the class of sulfonylacetamides. It has been studied extensively for its pharmacological properties and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. By modulating the activity of mGluR5, this compound may enhance cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity. This compound has also been found to reduce oxidative stress and inflammation, which are implicated in various neurological disorders.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has several advantages for lab experiments. It is a small molecule that can be synthesized easily and has good stability. It has been found to have good bioavailability and can cross the blood-brain barrier. Additionally, this compound has been found to be safe and well-tolerated in animal studies. However, there are some limitations to using this compound in lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide. One area of research is the development of more potent and selective mGluR5 positive allosteric modulators. Additionally, more research is needed to fully understand the mechanism of action of this compound. Further studies are also needed to investigate the potential therapeutic applications of this compound in humans. Finally, more research is needed to investigate the long-term effects of this compound and its potential side effects.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to increase dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease. Additionally, this compound has been found to have antidepressant effects in animal models of depression.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-6-8-13(9-7-11)22(20,21)10-16(19)18-15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKECZYOHUGEXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl [3-chloro-4-(4-morpholinyl)phenyl]carbamate](/img/structure/B4404474.png)

![3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4404513.png)
![4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4404516.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-furamide](/img/structure/B4404523.png)

![4-{[(4-fluorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404533.png)
![2-[3-(3,5-dimethylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4404547.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate](/img/structure/B4404548.png)

